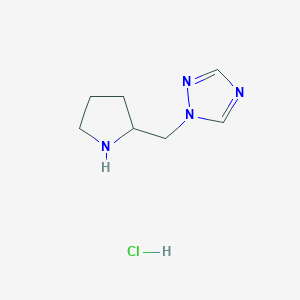
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride is a compound that features a pyrrolidine ring attached to a triazole ring via a methylene bridge. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and triazole rings in its structure allows for diverse biological activities and interactions with various molecular targets.
Méthodes De Préparation
The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride typically involves the alkylation of 1H-1,2,4-triazole with a pyrrolidin-2-ylmethyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
Applications De Recherche Scientifique
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis
Mécanisme D'action
The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and triazole rings in its structure allow it to bind to these targets with high affinity, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:
- 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole hydrochloride
- 1-(pyrrolidin-2-ylmethyl)-1H-imidazole hydrochloride
- 1-(piperidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride
These compounds share similar structural features but differ in the heterocyclic rings attached to the pyrrolidine or piperidine moiety.
Propriétés
Formule moléculaire |
C7H13ClN4 |
|---|---|
Poids moléculaire |
188.66 g/mol |
Nom IUPAC |
1-(pyrrolidin-2-ylmethyl)-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-7(9-3-1)4-11-6-8-5-10-11;/h5-7,9H,1-4H2;1H |
Clé InChI |
RQYYPWHDEULJRB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CN2C=NC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


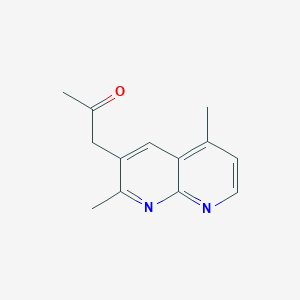
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
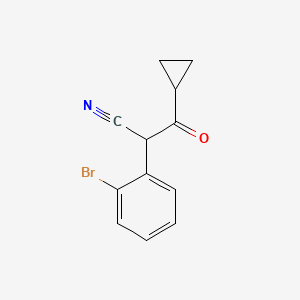
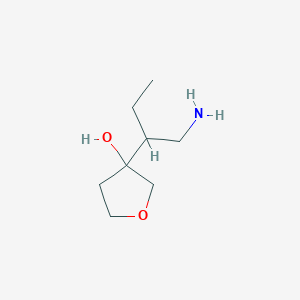
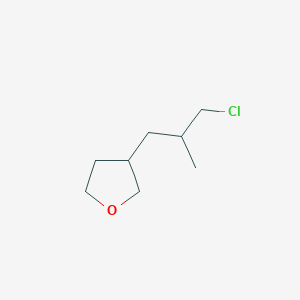



![2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13197143.png)
![4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13197149.png)
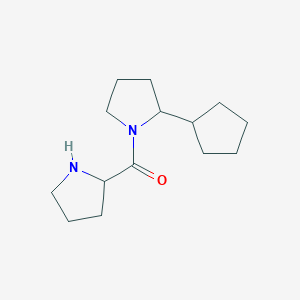
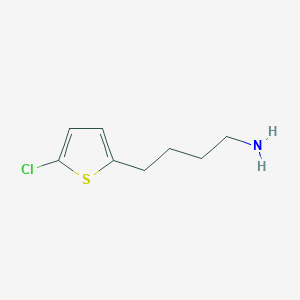
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)

